Product packaging for 1-Tert-butyl-3-(2-chloroethyl)urea(Cat. No.:CAS No. 13908-02-6)

1-Tert-butyl-3-(2-chloroethyl)urea

Cat. No.: B1331529
CAS No.: 13908-02-6
M. Wt: 178.66 g/mol
InChI Key: GKCWAQWESJZYIT-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2-chloroethyl)urea (also referred to in research as tBCEU) is a 1-aryl-3-(2-chloroethyl)urea (CEU) derivative recognized in scientific literature for its promising antineoplastic and cytotoxic activities . This compound is of significant research value in the field of oncology for its unique mechanism of action. Unlike conventional DNA-alkylating agents, this compound functions as a potent microtubule-disrupting agent by covalently alkylating glutamic acid residue 198 (Glu198) at the colchicine-binding site on β-tubulin . This alkylation leads to the depolymerization of cellular microtubules, disruption of the cytoskeleton, and a consequent arrest of the cell cycle at the G2/M phase, ultimately initiating apoptosis . Studies have shown that its cytotoxic effect is not due to DNA alkylation, distinguishing it from related compounds like chloroethylnitrosourea . Metabolic studies in mice indicate that the compound undergoes extensive transformation, with key pathways involving N-dealkylation of the urea portion and hydroxylation of the tert-butyl group . Its efficacy has been demonstrated in vitro against various human cancer cell lines and in vivo models, showing enhanced survival times without the significant toxicity associated with some older chemotherapeutics . Researchers utilize this compound as a critical tool for investigating novel pathways in cell cycle regulation, cytoskeleton dynamics, and for the development of new antimitotic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClN2O B1331529 1-Tert-butyl-3-(2-chloroethyl)urea CAS No. 13908-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-(2-chloroethyl)urea
Source PubChem
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InChI

InChI=1S/C7H15ClN2O/c1-7(2,3)10-6(11)9-5-4-8/h4-5H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCWAQWESJZYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303802
Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13908-02-6
Record name NSC162151
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Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Record name 1-tert-butyl-3-(2-chloroethyl)urea
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Synthetic Methodologies and Chemical Transformations of 1 Tert Butyl 3 2 Chloroethyl Urea

Advanced Synthetic Routes to 1-Tert-butyl-3-(2-chloroethyl)urea

The primary and most direct methods for synthesizing this compound involve the reaction of an isocyanate with an amine. Two principal pathways are considered: the reaction of tert-butyl isocyanate with 2-chloroethylamine (B1212225), and the reaction of tert-butylamine (B42293) with 2-chloroethyl isocyanate. ulaval.ca

A common approach involves the nucleophilic addition of an amine to an isocyanate. For instance, the synthesis of N-[3-(7-Hydroxyheptyl)phenyl]-N'-(2-chloroethyl)urea was achieved through the nucleophilic addition of the corresponding amine to 2-chloroethyl isocyanate. ulaval.ca This methodology can be adapted for the synthesis of this compound.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity in the synthesis of unsymmetrical ureas is crucial. Reaction conditions such as temperature, solvent, and the rate of addition of reagents play a significant role. For example, in the synthesis of other unsymmetrical ureas, lowering the reaction temperature has been shown to prevent the thermal decomposition of the product, thereby increasing the yield. nih.gov

Recrystallization is a standard method for purifying the final product. The choice of solvent for recrystallization is critical and is determined by the solubility of the urea (B33335) derivative and any impurities.

ParameterOptimization StrategyRationale
Temperature Lowering the reaction temperature (e.g., to 60 °C)Prevents thermal decomposition of the urea product and the formation of byproducts. nih.gov
Reagent Addition Slow, dropwise addition of the isocyanate to the amine solutionControls the exothermic nature of the reaction and minimizes side reactions.
Solvent Use of dry, aprotic solvents (e.g., dichloromethane, toluene)Prevents unwanted reactions of the isocyanate with protic solvents.
Purification Recrystallization from a suitable solvent systemRemoves unreacted starting materials and byproducts to yield a high-purity product.

Role of Specific Catalytic Systems in Urea Formation and Chloroethylation

While many urea syntheses proceed without a catalyst, certain catalytic systems can enhance reaction rates and selectivity. For the synthesis of unsymmetrical ureas, transition-metal-catalyzed cross-coupling reactions have been developed. For example, a palladium-catalyzed C–N cross-coupling reaction has been utilized for the synthesis of N,N'-diaryl ureas. nih.gov Although not directly applied to this compound, this highlights the potential for catalytic approaches.

In the context of chloroethylation, the focus is typically on the synthesis of the 2-chloroethyl isocyanate precursor rather than a catalyzed addition to the urea. However, phase-transfer catalysts, such as benzyltriethylammonium chloride, are employed in the synthesis of isocyanides from amines, which can be precursors to isocyanates. orgsyn.orgwikipedia.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to urea synthesis aims to reduce the environmental impact of the process. A key focus is the replacement of hazardous reagents like phosgene (B1210022), which is traditionally used to produce isocyanates. nih.gov Modern, greener routes often utilize carbon dioxide (CO2) as a carbonyl source. rsc.org

Electrochemical methods are also being explored for a more sustainable synthesis of ureas. One such method involves the direct electrochemical reaction of nitrogen gas and CO2 in water at ambient temperature and pressure, using a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets. acs.org While this is a general approach for urea, adapting it for asymmetrically substituted ureas like this compound presents a future challenge. Another green approach involves the synthesis of urea derivatives from amines and CO2 in the absence of any catalysts or organic solvents. rsc.org

Green Chemistry PrincipleApplication in this compound Synthesis
Atom Economy Direct addition of isocyanate to amine maximizes the incorporation of starting materials into the final product.
Use of Safer Solvents Employing less hazardous solvents or, ideally, solvent-free conditions. rsc.org
Use of Renewable Feedstocks Exploring routes that utilize CO2 as a C1 source instead of phosgene-derived isocyanates. rsc.orgacs.org
Catalysis Developing catalytic methods to improve reaction efficiency and reduce energy consumption. nih.govnih.govoup.com

Precursor Chemistry and Derivatization Strategies for this compound

The synthesis of this compound relies on the availability and purity of its precursors: a tert-butyl source (tert-butylamine or tert-butyl isocyanate) and a 2-chloroethyl source (2-chloroethylamine or 2-chloroethyl isocyanate).

Synthesis and Modification of Urea Backbone Precursors

Tert-butylamine and Tert-butylurea (B72671) Synthesis:

Tert-butylamine can be synthesized from tert-butylurea. One method involves the hydrolysis of tert-butylurea using a mixed alkali solution of calcium hydroxide (B78521) and sodium hydroxide. google.com Tert-butylurea itself can be prepared by reacting urea with methyl tert-butyl ether (MTBE) in the presence of concentrated sulfuric acid. google.com Another route to tert-butylamine involves the Hofmann carbylamine reaction, where tert-butylamine is reacted with chloroform (B151607) and sodium hydroxide in the presence of a phase-transfer catalyst to produce tert-butyl isocyanide, which can then be converted to the amine. orgsyn.orgwikipedia.org However, it is important to note that the direct reaction of ammonia (B1221849) with tert-butyl bromide is not a viable method for preparing tert-butylamine as it favors elimination over substitution. doubtnut.com

Reaction Scheme for Tert-butylamine from Tert-butylurea: Urea + MTBE --(H2SO4)--> Tert-butylurea google.com Tert-butylurea --(NaOH/Ca(OH)2, H2O, heat)--> Tert-butylamine google.com

PrecursorSynthetic MethodKey Reagents
Tert-butylurea Reaction of urea with MTBEUrea, Methyl tert-butyl ether, Concentrated sulfuric acid. google.com
Tert-butylamine Hydrolysis of tert-butylureaTert-butylurea, Sodium hydroxide, Calcium hydroxide. google.com

Chloroethylation Techniques and Mechanistic Considerations

The chloroethyl group is introduced either as 2-chloroethylamine or, more commonly, as 2-chloroethyl isocyanate.

Synthesis of 2-Chloroethyl Isocyanate:

2-Chloroethyl isocyanate can be synthesized from 2-chloroethylamine hydrochloride by reaction with phosgene. chemicalbook.com A more modern and less hazardous approach involves the Curtius rearrangement of 3-chloropropionyl azide, which is generated from 3-chloropropionyl chloride. chemicalbook.com

Mechanism of Urea Formation:

The formation of the urea linkage proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the final urea product. The reaction is typically exothermic and proceeds readily under mild conditions. conicet.gov.ar

Novel Synthetic Approaches and Future Methodological Developments for this compound

The traditional synthesis of this compound relies on the straightforward reaction between tert-butylamine and 2-chloroethyl isocyanate. While effective, the field of chemical synthesis is continually evolving, with a drive towards more sustainable, efficient, and safer methodologies. This section explores potential novel synthetic approaches and future developments applicable to the synthesis of this compound.

The primary and most direct method for the synthesis of this compound involves the nucleophilic addition of tert-butylamine to 2-chloroethyl isocyanate. This reaction is typically carried out in an inert solvent at or below room temperature to control the exothermic nature of the reaction.

Reaction Scheme:

Generated code

Table 1: Conventional Synthesis of this compound

Reactant 1Reactant 2SolventTemperatureKey Considerations
tert-Butylamine2-Chloroethyl isocyanateDichloromethaneRoom TemperatureThe reaction is exothermic and should be controlled.

A significant chemical transformation of this compound is its intramolecular cyclization to form 1-tert-butylimidazolidin-2-one. This reaction is typically promoted by a base, which facilitates the deprotonation of the urea nitrogen, followed by nucleophilic attack on the carbon bearing the chlorine atom, leading to the elimination of a chloride ion.

Reaction Scheme:

Generated code

Novel Synthetic Approaches

Future synthetic strategies for this compound are likely to focus on avoiding the use of hazardous isocyanates and employing more atom-economical and environmentally benign methods.

Carbon Dioxide as a C1 Building Block: A significant area of research in green chemistry is the utilization of carbon dioxide (CO₂) as a renewable C1 source. Future methods could involve the direct reaction of tert-butylamine, 2-chloroethylamine, and CO₂ under catalytic conditions to form the desired urea derivative, thus avoiding the pre-synthesis of the isocyanate.

Metal-Free Catalytic Approaches: The development of metal-free catalytic systems for urea synthesis is a growing field. These methods often utilize organic catalysts to promote the reaction between amines and a carbonyl source, offering a more sustainable alternative to some traditional methods.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes in terms of safety, efficiency, and scalability. The synthesis of this compound could be adapted to a flow process, allowing for precise control of reaction parameters and minimizing the handling of hazardous intermediates like 2-chloroethyl isocyanate.

Future Methodological Developments

Looking ahead, the development of one-pot syntheses and tandem reactions will be a key focus. For instance, a process where 2-chloroethylamine is generated in situ and immediately reacted with a tert-butyl isocyanate equivalent could streamline the synthesis. Furthermore, the exploration of enzymatic or biocatalytic methods, while still in its infancy for this class of compounds, could offer highly selective and environmentally friendly synthetic routes in the long term.

The de-tert-butylation of hindered ureas under acidic conditions has been reported as a method to "turn off" the reversibility of the hindered urea bond. This characteristic could be exploited in future synthetic strategies where the tert-butyl group acts as a temporary protecting group, which can be removed to reveal a primary urea for further functionalization.

Table 2: Investigated and Potential Future Synthetic Routes

ApproachKey FeaturesPotential Advantages
Isocyanate-Free Synthesis Utilization of alternative carbonyl sources like CO₂ or carbamates.Avoids handling of toxic isocyanates, potentially greener.
Metal-Free Catalysis Employs organocatalysts for the coupling reaction.Reduces metal contamination in the final product and is more sustainable.
Flow Chemistry Continuous reaction in a microreactor system.Enhanced safety, better heat and mass transfer, improved scalability.
Biocatalysis Use of enzymes to catalyze urea formation.High selectivity, mild reaction conditions, environmentally friendly.

Reaction Mechanisms and Chemical Reactivity of 1 Tert Butyl 3 2 Chloroethyl Urea

Hydrolysis Pathways and Kinetics of 1-Tert-butyl-3-(2-chloroethyl)urea

The hydrolysis of this compound involves the cleavage of the urea (B33335) linkage, a reaction that can be influenced by factors such as pH and the solvent system.

Influence of pH and Solvent on Hydrolytic Stability

The stability of the urea bond in this compound is significantly dependent on the pH of the aqueous environment. Generally, urea hydrolysis can proceed through both acid-catalyzed and base-catalyzed mechanisms. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of urea hydrolysis suggest that the reaction rate is slowest in the neutral pH range and accelerates under acidic or alkaline conditions. For some hindered aromatic ureas, pH-independent hydrolysis kinetics have been observed, a phenomenon attributed to a dynamic bond dissociation-controlled mechanism. illinois.edu However, for most ureas, the hydrolysis rate constant is a composite of acid-catalyzed, neutral, and base-catalyzed pathways. nih.gov

The solvent environment also plays a crucial role. In aqueous media, water acts as the reactant in the hydrolysis process. The presence of co-solvents can affect the solubility of the compound and the solvation of the transition states, thereby influencing the reaction kinetics. For instance, the hydrolysis of related compounds like 1,3-bis(2-chloroethyl)urea (B46951) is known to occur in aqueous media, leading to the formation of ethylene (B1197577) glycol derivatives.

A hypothetical pH-rate profile for the hydrolysis of this compound would likely show a "U" shape, with the minimum rate in the neutral pH region.

Table 1: Postulated Influence of pH on Hydrolysis Rate of this compound

pH RangeDominant MechanismExpected Relative Rate
< 4Acid-catalyzedHigh
4 - 8NeutralLow
> 8Base-catalyzedHigh

Identification of Hydrolytic Intermediates

The hydrolysis of this compound is expected to proceed through a series of intermediates. Under basic conditions, the likely initial step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea. This would lead to a tetrahedral intermediate, which can then break down.

The primary hydrolysis products would be tert-butylamine (B42293), 2-chloroethylamine (B1212225), and carbon dioxide (or carbonate/bicarbonate in aqueous solution). The 2-chloroethylamine can be further hydrolyzed to 2-aminoethanol. In studies of related nitrogen mustards like tris(2-chloroethyl)amine (HN-3), hydrolysis in the presence of water leads to the formation of corresponding ethanolamines, in that case, triethanolamine. nih.gov

Intramolecular Cyclization Reactions of this compound

A significant reaction pathway for this compound is intramolecular cyclization, driven by the proximity of the nucleophilic nitrogen atoms of the urea to the electrophilic carbon of the chloroethyl group.

Formation of Cyclic Urea and Aziridine (B145994) Derivatives

Intramolecular cyclization can lead to the formation of a stable five-membered ring, specifically a cyclic urea derivative. The nitrogen atom of the urea can act as an internal nucleophile, attacking the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a cyclic product. Research on analogous N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has shown that they spontaneously cyclize in solution to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov By analogy, this compound is expected to cyclize to form 1-tert-butyl-2-imino-oxazolidine, which would exist in equilibrium with its tautomer, 2-(tert-butylamino)-2-oxazoline.

The formation of aziridine derivatives is another theoretical possibility, which would involve the initial formation of an aziridinium (B1262131) ion intermediate through the attack of the nitrogen on the adjacent carbon, followed by rearrangement. However, the formation of the five-membered cyclic urea is generally more favored.

Mechanistic Insights into Cyclization Processes

The mechanism of intramolecular cyclization is believed to be a key aspect of the reactivity of chloroethylureas. Studies on N-phenyl-N'-(2-chloroethyl)ureas suggest that this cyclization is a crucial activation step for their biological activity. nih.gov The process is an intramolecular nucleophilic substitution (SNi). The rate of cyclization is influenced by the nucleophilicity of the urea nitrogen and the electrophilicity of the carbon-chlorine bond. The tert-butyl group, being electron-donating, may slightly enhance the nucleophilicity of the adjacent nitrogen atom, potentially influencing the rate of this cyclization.

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chloroethyl group of this compound provides an electrophilic center that is susceptible to attack by various external nucleophiles. This allows for a range of functionalization reactions.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion. The reactivity of this group is typical of a primary alkyl halide. A wide range of nucleophiles can participate in these reactions.

Table 2: Examples of Potential Nucleophilic Substitution Reactions

NucleophileProduct
Amines (R-NH2)N-(tert-butyl)-N'-(2-(alkylamino)ethyl)urea
Thiols (R-SH)N-(tert-butyl)-N'-(2-(alkylthio)ethyl)urea
Azide (N3-)N-(2-azidoethyl)-N'-(tert-butyl)urea
Cyanide (CN-)N-(tert-butyl)-N'-(2-cyanoethyl)urea

These reactions would proceed via a standard SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent can also influence the reaction rate and yield. Polar aprotic solvents are generally preferred for SN2 reactions. The bulky tert-butyl group is distant from the reaction center and is not expected to sterically hinder the approach of the nucleophile to the chloroethyl group.

Reactivity at the Chloroethyl Carbon Center

The primary site of reactivity on the this compound molecule is the carbon atom bonded to the chlorine atom in the chloroethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to nucleophilic attack. The reactivity of this center is a key aspect of the compound's chemical behavior.

One of the most significant reactions involving the chloroethyl group is intramolecular cyclization. Research on related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has shown that these compounds can spontaneously cyclize in solution to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This process involves the nucleophilic attack of the urea oxygen or nitrogen on the electrophilic carbon of the chloroethyl group, with subsequent displacement of the chloride ion. This cyclization is significant as the resulting oxazoline-type derivatives are often more reactive than the parent chloroethylurea compound. nih.gov It is proposed that this cyclization is a crucial step for the biological activity of some chloroethylureas, acting as a prodrug activation mechanism. nih.gov

The general mechanism for this intramolecular cyclization can be depicted as follows:

The urea group, likely the N' nitrogen or the carbonyl oxygen, acts as an internal nucleophile.

This nucleophile attacks the carbon atom bearing the chlorine atom.

A five-membered ring is formed, leading to a cyclic intermediate (an oxazolinium or similar cation).

The chloride ion is eliminated.

This reactivity is characteristic of many 2-chloroethylamino compounds, where the neighboring group participation of the amino or amido functionality facilitates the displacement of the chloride. The bulky tert-butyl group on the N-1 position may sterically influence the rate of this cyclization compared to less hindered analogues.

In addition to intramolecular reactions, the chloroethyl carbon center can undergo intermolecular nucleophilic substitution with various external nucleophiles. The chloroethyl group is a known alkylating agent, capable of transferring the ethylurea (B42620) moiety to nucleophilic sites in other molecules, such as the functional groups on proteins. ontosight.aiulaval.ca This alkylating ability is a defining feature of chloroethylureas. ontosight.ai

Electrophilic Reactions of this compound

While the chloroethyl group provides an electrophilic center, the urea moiety itself contains nucleophilic sites. The lone pairs of electrons on the two nitrogen atoms and the carbonyl oxygen allow the molecule to react as a nucleophile with various electrophiles.

The nitrogen atoms of the urea can be protonated in acidic media. Under strongly acidic conditions, urea derivatives can be activated to form highly reactive species, sometimes termed "superelectrophiles," although this typically involves protonation at the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon. researchgate.net

More commonly, the nitrogen atoms can participate in reactions with electrophilic reagents. For example, N-substituted ureas can be used in condensation reactions like the Biginelli reaction, which involves the reaction of an aldehyde, a β-ketoester, and a urea. researchgate.netorganic-chemistry.org In this context, the urea derivative acts as the nucleophilic component that incorporates into the final dihydropyrimidine (B8664642) product.

The reactivity of the nitrogen atoms is influenced by the substituents. The tert-butyl group is electron-donating through induction, which would slightly increase the nucleophilicity of the adjacent nitrogen (N-1). Conversely, the electron-withdrawing nature of the chloroethyl group would decrease the nucleophilicity of its adjacent nitrogen (N-3).

Degradation Mechanisms of this compound under Non-Biological Conditions

Thermal Degradation Pathways

The thermal stability of this compound is limited, and it will decompose upon heating. The melting point is reported to be in the range of 102-108 °C, suggesting that degradation would occur at temperatures above this range. sigmaaldrich.com

The most likely thermal degradation pathway for organochlorine compounds involves the elimination of hydrogen chloride (HCl). mdpi.com For this compound, this could occur via a dehydrochlorination reaction to yield N-tert-butyl-N'-vinylurea.

Another significant pathway is likely related to the intramolecular cyclization discussed in section 3.3.1. Heat can promote this reaction, leading to the formation of the corresponding 2-(tert-butylamino)-2-oxazoline and HCl.

At higher temperatures, more extensive fragmentation of the molecule would occur. The thermal decomposition of related compounds like polychloroprene and polyvinyl chloride (PVC) proceeds with the release of HCl gas, followed by charring and breakdown of the polymer backbone at higher temperatures. mdpi.comresearchgate.net Similarly, for this compound, after initial HCl loss or cyclization, further heating would lead to the breakdown of the urea and tert-butyl groups, potentially generating isobutene, carbon dioxide, ammonia (B1221849), and other small molecules. The presence of residual water can also significantly accelerate thermal degradation through hydrolysis, especially at elevated temperatures. nih.gov

Table 1: Potential Thermal Degradation Products and Pathways

PathwayKey Reactants/IntermediatesMajor ProductsConditions
DehydrochlorinationThis compoundN-tert-butyl-N'-vinylurea, Hydrogen Chloride (HCl)Elevated temperature
Intramolecular CyclizationThis compound2-(tert-butylamino)-2-oxazoline, Hydrogen Chloride (HCl)Elevated temperature, possible in solution
FragmentationUrea and tert-butyl moietiesIsobutene, Carbon Dioxide, Ammonia, CharHigh temperature (>200-300 °C)

Photolytic Degradation Processes

The photolytic degradation of this compound involves the absorption of light, typically in the ultraviolet (UV) range, leading to chemical decomposition. The urea functional group contains a chromophore (the carbonyl group, C=O) which can absorb UV radiation.

The most probable photolytic reaction is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is often the weakest bond in chloroalkanes. This cleavage would generate a carbon-centered radical and a chlorine radical.

Reaction: R-CH₂-CH₂-Cl + hν (UV light) → R-CH₂-CH₂• + Cl• (where R is the N-(tert-butyl)ureido group)

These initial radicals are highly reactive and can initiate a series of secondary reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules (including other urea molecules or the solvent), leading to a chain reaction.

Recombination: Radicals can recombine to form new products.

Reaction with Oxygen: If oxygen is present, peroxy radicals can be formed, leading to oxidative degradation products.

Studies on the photolysis of N-chlorourea (a related compound where chlorine is attached to nitrogen) under UV254 irradiation show that the molecule is readily degraded, producing ammonia and nitrate (B79036) as the primary nitrogen-containing products. nih.govresearchgate.net While the structure is different, it demonstrates that the urea moiety can be susceptible to photolytic processes. The degradation pathways for this compound would likely also lead to the breakdown of the urea structure, ultimately mineralizing to simpler products like ammonia, nitrate, and carbon dioxide under prolonged irradiation, especially in the presence of water and oxygen.

Table 2: Potential Photolytic Degradation Products

Initial ProcessPrimary Species FormedPotential Final Products
C-Cl Bond HomolysisCarbon-centered radical, Chlorine radicalAlcohols, Aldehydes, Carboxylic acids (if O₂ present), Ammonia, Nitrate
Urea Moiety BreakdownVarious radical intermediatesCarbon Dioxide, Water, Inorganic ions (Cl⁻, NO₃⁻)

Synthetic Applications and Chemical Transformations Derived from 1 Tert Butyl 3 2 Chloroethyl Urea

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, 1-tert-butyl-3-(2-chloroethyl)urea serves as a versatile starting material for the synthesis of a wide array of organic compounds. The presence of both a nucleophilic urea (B33335) and an electrophilic chloroethyl group within the same molecule allows for a diverse range of chemical manipulations.

Synthesis of Complex Heterocyclic Compounds Utilizing this compound

The structure of this compound is well-suited for the construction of various nitrogen-containing heterocyclic systems. The chloroethyl group can participate in intramolecular cyclization reactions, a fundamental strategy in heterocyclic synthesis. While direct examples of the use of this compound in complex heterocyclic synthesis are not extensively documented in publicly available literature, its structural motifs are found in precursors for such reactions.

For instance, analogous N-(2-chloroethyl)urea structures are known to be precursors for heterocycles like imidazolidin-2-ones . These are typically synthesized through the reaction of a primary amine with an isocyanate to form a urea, followed by intramolecular cyclization. The tert-butyl group in this compound would be expected to influence the reaction kinetics and potentially the regioselectivity of such cyclizations due to its steric bulk.

Furthermore, the chloroethyl moiety can be converted to other functional groups that are more amenable to specific cyclization strategies. For example, conversion to an azidoethyl or a hydroxyethyl (B10761427) group would open up pathways to triazoles or oxazines, respectively. The synthesis of various nitrogen-containing heterocycles often relies on such strategic functional group interconversions.

Derivatization to Functionally Diverse Molecules

The reactivity of the chloroethyl group in this compound allows for its derivatization into a multitude of functionally diverse molecules through nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to introduce new functionalities. This versatility makes it a valuable building block for creating libraries of compounds with varied physicochemical properties.

The urea moiety itself can also be a site for further chemical modification, although the steric hindrance from the tert-butyl group can render it less reactive. This differential reactivity can be exploited for selective transformations at the chloroethyl end of the molecule.

Utilization in Medicinal Chemistry Research for Synthetic Purposes

In the realm of medicinal chemistry, chloroethylurea derivatives have a long history as precursors to pharmacologically active compounds, particularly in the area of oncology. The chloroethyl group is a key pharmacophore in several DNA alkylating agents.

Precursor for Analogue Synthesis in Lead Optimization Studies

While specific lead optimization studies involving this compound are not widely reported, its structural features are pertinent to such endeavors. The tert-butyl group is a common substituent in medicinal chemistry used to enhance metabolic stability and modulate lipophilicity. nih.gov The ability to readily derivatize the chloroethyl group allows for the systematic exploration of structure-activity relationships (SAR).

For example, a study on 1-aryl-3-(2-chloroethyl)ureas demonstrated that variations in the aryl substituent significantly impacted their antineoplastic activity. nih.gov A similar approach could be envisioned where the tert-butyl group of this compound is kept constant while the chloroethyl moiety is modified to generate a series of analogues for biological evaluation.

Scaffold for Novel Chemical Entity Generation

The this compound framework can serve as a scaffold for the generation of novel chemical entities. The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be appended. The bifunctional nature of this compound allows for the attachment of different pharmacophoric groups at two distinct points, leading to a wide range of potential new drug candidates. The urea functionality is a well-established motif in drug design, known for its ability to form key hydrogen bonding interactions with biological targets.

Application in Materials Science Research as a Precursor

This compound possesses two key reactive sites that make it a candidate for use as a monomer in the synthesis of new polymeric materials: the secondary amine of the urea group and the chloroethyl group. These sites offer the potential for this molecule to be incorporated into polymer chains through various reaction mechanisms, leading to the formation of functional polyureas.

Theoretically, the presence of the reactive chloroethyl group allows for post-polymerization modification, where the chlorine atom could be substituted to introduce a variety of functional groups into the final material. This could be a pathway to designing materials with tailored properties, such as altered solubility, specific binding sites, or enhanced thermal stability.

General approaches to synthesizing polyureas involve the reaction of a diisocyanate with a diamine. sphinxsai.commdpi.comnih.gov In this context, a bifunctional derivative of this compound would be required to act as a monomer. Alternatively, it could potentially be used as a comonomer to be incorporated into a polymer chain with other monomers, thereby modifying the properties of the resulting copolymer. For instance, it could be copolymerized with other vinyl monomers through techniques like metallocene-mediated cationic polymerization.

The characterization of such polymers would typically involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the urea linkages, and thermogravimetric analysis (TGA) to determine the thermal stability of the material. sphinxsai.commacromolchem.comresearchgate.net

Due to the absence of specific research data for polymers derived from this compound, the following data tables are presented as illustrative examples of the types of properties that would be investigated. The data is based on general findings for other polyurea systems and should not be considered as actual experimental results for materials synthesized from this compound.

Table 1: Hypothetical Thermal Properties of a Polyurea Derived from a this compound-based Monomer

Polymer SampleOnset Decomposition Temperature (°C)Temperature of 50% Weight Loss (°C)Char Yield at 600°C (%)
Polyurea-BTCEU-122035015
Polyurea-BTCEU-223536518

Table 2: Hypothetical Molecular Weight Data for a Polyurea Derived from a this compound-based Monomer

Polymer SampleNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Polyurea-BTCEU-125,00055,0002.2
Polyurea-BTCEU-230,00063,0002.1

It is important to reiterate that the values in these tables are hypothetical and intended to illustrate the type of data that would be generated from experimental research. Further investigation is required to synthesize and characterize materials from this compound to determine their actual properties and potential for applications in materials science.

Mechanistic Studies of Biological Interactions of 1 Tert Butyl 3 2 Chloroethyl Urea

Molecular Target Identification and Validation in Research Models

While direct studies on 1-Tert-butyl-3-(2-chloroethyl)urea are limited, research on structurally related aryl chloroethyl ureas (CEUs) has identified key molecular targets. These findings offer plausible, albeit unconfirmed, targets for this compound.

Protein Binding Studies and Interaction Kinetics

A significant body of research on CEUs points to their activity as protein alkylating agents. cdnsciencepub.comnih.gov Studies involving radiolabeled CEU derivatives, such as CEU-025 and CEU-027, have demonstrated their ability to covalently bind to specific intracellular proteins. cdnsciencepub.com One of the primary protein targets identified for a subset of CEUs is thioredoxin-1 (TRX1), a key enzyme in cellular redox regulation. cdnsciencepub.comnih.gov

The interaction between these CEUs and TRX1 is characterized as "soft" alkylation, suggesting a degree of selectivity in their binding partners. cdnsciencepub.com Kinetic analyses have shown that the covalent binding of CEUs to purified recombinant TRX1 occurs in a time-dependent manner. cdnsciencepub.com Interestingly, site-directed mutagenesis and competition assays have indicated that the highly reactive cysteinyl residues within the active site of TRX1 are not the primary targets of these CEU derivatives. cdnsciencepub.com This suggests a unique mechanism of alkylation that differs from that of classical thiol-reactive agents. cdnsciencepub.com

Another identified target for some CEU derivatives is β-tubulin, a component of the cytoskeleton. nih.govnih.gov The specific alkylation of β-tubulin by certain CEUs can disrupt microtubule dynamics, leading to cell cycle arrest. nih.gov The selectivity for either TRX1 or β-tubulin appears to be dependent on the specific chemical structure of the CEU derivative. nih.gov

Table 1: Investigated Protein Targets of Aryl Chloroethyl Urea (B33335) (CEU) Derivatives

CEU DerivativeInvestigated Protein TargetType of InteractionReference
CEU-025Thioredoxin-1 (TRX1)Covalent Binding (Alkylation) cdnsciencepub.com
CEU-027Thioredoxin-1 (TRX1)Covalent Binding (Alkylation) cdnsciencepub.com
Various CEUsβ-tubulinCovalent Binding (Alkylation) nih.gov
tBCEUTubulin and VimentinIncreased Synthesis nih.gov

Nucleic Acid Adduct Formation and Repair Mechanisms

The 2-chloroethyl group present in this compound is a reactive moiety characteristic of various alkylating agents known to interact with nucleic acids. nih.govoncohemakey.com In general, chloroethylating agents can form adducts with DNA bases, such as guanine (B1146940) and adenine, at various nucleophilic sites. nih.gov These adducts can be monoadducts or, in the case of bifunctional agents, can lead to DNA interstrand cross-links, which are particularly cytotoxic lesions. nih.govoncohemakey.com

However, direct evidence of DNA adduct formation by this compound is not available in the current scientific literature. Studies on the related N-(2-chloroethyl)-N-nitrosoureas (CNUs) have extensively characterized their reactions with DNA, identifying various monofunctional and bifunctional adducts. nih.gov These studies have shown that the pattern of DNA alkylation can be influenced by the cellular environment. nih.gov

Should this compound form DNA adducts, cells would likely employ various DNA repair pathways to mitigate the damage. These could include base excision repair (BER) for smaller base modifications and nucleotide excision repair (NER) for bulkier adducts. For highly cytotoxic lesions like interstrand cross-links, more complex repair pathways such as homologous recombination would be necessary.

Enzymatic Activity Modulation at the Molecular Level

The covalent binding of CEU derivatives to their protein targets can modulate their enzymatic activity. In the case of thioredoxin-1, studies with CEU-025 and CEU-027 have shown that their binding only slightly diminishes the disulfide-reducing activity of the enzyme when compared to potent thioalkylating agents like N-ethylmaleimide. cdnsciencepub.com This suggests that the alkylation occurs at a site that is not directly catastrophic to the primary catalytic function of TRX1 but may interfere with its regulatory interactions.

Furthermore, these CEU derivatives were found to abrogate the nuclear translocation of TRX1, a process that is important for its role in regulating transcription factor activity. cdnsciencepub.commerckmillipore.com No significant inhibition of the related enzyme thioredoxin reductase (TrxR) was observed with these compounds. cdnsciencepub.com

For CEUs that target β-tubulin, the alkylation disrupts the normal process of microtubule polymerization and depolymerization, which is essential for cell division. nih.gov This modulation of tubulin dynamics leads to a blockage of the cell cycle. nih.gov

Intracellular Chemical Transformations and Activation Mechanisms

The biological activity of this compound may be dependent on its intracellular transformation into more reactive species.

Prodrug Activation Pathways in Cellular Research

Research on aryl chloroethyl ureas has revealed that they can act as prodrugs, undergoing intramolecular cyclization to form more reactive intermediates. nih.govulaval.ca Specifically, N-phenyl-N'-(2-chloroethyl)ureas have been shown to spontaneously form N-phenyl-4,5-dihydrooxazol-2-amines (oxazolines) in cell culture medium and within cells. nih.gov

These cyclic intermediates are themselves potent alkylating agents and have been demonstrated to be two- to three-fold more active than the parent CEU compounds. nih.gov They maintain the same protein targets, such as β-tubulin and prohibitin, and bind to the same amino acid residues. nih.gov This intramolecular cyclization is thought to be a key activation step for this class of compounds, leading to the ultimate reactive species responsible for protein alkylation. nih.govulaval.ca It is plausible that this compound could undergo a similar activation pathway.

Metabolite Identification in Controlled In Vitro Systems

There is currently a lack of published data specifically identifying the metabolites of this compound in controlled in vitro systems. General metabolic pathways for chloroethyl-containing compounds can involve hydrolysis of the chloroethyl group to a hydroxyethyl (B10761427) group. Further metabolism could involve conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion. The urea moiety itself is generally stable to metabolic degradation.

To definitively identify the metabolites of this compound, detailed in vitro studies using liver microsomes, hepatocytes, or other relevant cellular systems would be required. Such studies would typically employ techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolic products.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The investigation into the biological interactions of this compound heavily relies on structure-activity relationship (SAR) studies. These studies are fundamental in understanding how the specific chemical structure of a molecule correlates with its biological activity. For chloroethylurea derivatives, SAR provides critical insights into the features that govern their cytotoxic and other biological effects. By systematically modifying the chemical structure and observing the resulting changes in biological activity, researchers can deduce the key molecular components responsible for its mechanism of action.

Positional Scanning and Analogue Synthesis for SAR

A primary strategy in elucidating the SAR of this compound involves positional scanning and the synthesis of a series of structural analogues. This approach allows for the systematic evaluation of different parts of the molecule to determine their contribution to its biological effects.

Analogue Synthesis: The synthesis of analogues would involve modifications at three key positions: the tert-butyl group, the urea linkage, and the 2-chloroethyl moiety. For instance, the tert-butyl group could be replaced with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties. Similarly, the urea linkage could be substituted with a thiourea or other bioisosteres. The 2-chloroethyl group, a known alkylating agent, is crucial for the reactivity of many related compounds. Analogues with different leaving groups or chain lengths would be synthesized to probe the importance of this functionality.

Biological Evaluation: Once synthesized, these analogues are subjected to a battery of biological assays to determine their activity. For a compound like this compound, which is related to known cytotoxic agents, these assays would typically measure effects on cell viability, proliferation, and apoptosis in various cell lines.

SAR Insights from Related Compounds: While direct SAR studies on this compound are not extensively published, research on other urea derivatives provides valuable insights. For example, in a series of bisaryl urea anticancer agents, it was discovered that the presence of lipophilic, electron-withdrawing groups on the aryl rings enhanced their activity. In studies of adamantyl urea derivatives, a 1-adamantyl-3-phenyl urea core was identified as being important for potent activity. For chloroethylurea compounds in general, the 2-chloroethyl group is recognized as a key reactive element, capable of alkylating biological macromolecules such as DNA and proteins, which is a primary mechanism of cytotoxicity for many anticancer drugs.

Below is an interactive table illustrating a hypothetical set of analogues and their potential impact on biological activity, based on general SAR principles for urea derivatives.

Analogue Modification Predicted Change in Activity Rationale
Analogue AReplacement of tert-butyl with a smaller methyl groupPotentially decreasedReduced steric bulk may alter binding affinity to a target protein.
Analogue BReplacement of tert-butyl with a phenyl groupPotentially increasedIntroduction of an aromatic ring could lead to new binding interactions (e.g., pi-stacking).
Analogue CReplacement of urea with thioureaVariableMay alter hydrogen bonding capacity and electronic properties, leading to unpredictable changes in activity.
Analogue DReplacement of the chloroethyl group with a fluoroethyl groupPotentially decreasedFluorine is a poorer leaving group than chlorine, which would likely reduce the alkylating potential of the molecule.

Elucidation of Pharmacophore Features from a Mechanistic Perspective

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophore of this compound is crucial for understanding its interaction with its biological target at a molecular level.

Pharmacophore Modeling: The process begins by identifying a set of active and inactive molecules, including the parent compound and its synthesized analogues. Computational software is then used to align these molecules and identify the common chemical features that are present in the active compounds but absent in the inactive ones. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups.

Key Pharmacophoric Features: For a molecule like this compound, the likely pharmacophoric features would include:

A Hydrogen Bond Donor: The N-H groups of the urea moiety.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the urea group.

A Hydrophobic Feature: The tert-butyl group.

An Electrophilic Center: The carbon atom bearing the chlorine, which is susceptible to nucleophilic attack from biological macromolecules.

The spatial arrangement of these features is critical. The distance and angles between the hydrogen bond donor/acceptor, the hydrophobic group, and the reactive chloroethyl moiety would define the specific three-dimensional requirements for binding to its biological target. Understanding this pharmacophore allows for the rational design of new, potentially more potent or selective analogues. It also provides a basis for virtual screening of large chemical libraries to identify novel compounds with similar activity.

Advanced Methodologies for Studying Biological Interactions

To gain a deeper and more comprehensive understanding of the biological interactions of this compound, advanced analytical techniques are employed. These methods allow for a global view of the cellular response to the compound, moving beyond single-target interactions to a systems-level perspective.

Proteomics and Metabolomics in Mechanistic Discovery

Proteomics and metabolomics are powerful "omics" technologies that enable the large-scale study of proteins and metabolites, respectively, within a biological system.

Proteomics: In the context of this compound, proteomic studies would involve treating cells with the compound and then analyzing the changes in the entire proteome. This is typically done using techniques like two-dimensional gel electrophoresis (2D-GE) or mass spectrometry-based methods. The goal is to identify proteins that are up- or down-regulated in response to the compound. For instance, an increase in the abundance of proteins involved in DNA repair pathways could suggest that the compound causes DNA damage. Conversely, a decrease in proteins essential for cell cycle progression could explain an observed anti-proliferative effect. Pharmaco-proteomic analyses of other urea-based drugs, such as hydroxyurea, have successfully identified changes in the abundance of membrane skeletal components and proteins involved in protein repair and degradation machinery. nih.gov

Metabolomics: Metabolomics provides a snapshot of the metabolic state of a cell or organism. By analyzing the levels of hundreds to thousands of small molecules (metabolites) using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers can identify metabolic pathways that are perturbed by this compound. For example, alterations in the levels of nucleotides could further support a mechanism involving DNA damage or inhibition of DNA synthesis. Changes in lipid or amino acid metabolism could point to off-target effects or downstream consequences of the primary mechanism of action. Untargeted metabolomic profiling has been used to reveal multiple pathway perturbations in various disease states and exposures. nih.govnih.govmdpi.com

The integration of proteomic and metabolomic data can provide a highly detailed and interconnected view of the cellular response to this compound, offering a rich source of information for mechanistic discovery.

Advanced Spectroscopic Techniques for Molecular Interaction Analysis

Advanced spectroscopic techniques are invaluable for studying the direct physical interactions between this compound and its potential biological targets, such as proteins or nucleic acids.

Fluorescence Spectroscopy: This technique can be used to study the binding of the compound to a protein. Many proteins contain fluorescent amino acids, such as tryptophan and tyrosine. If the compound binds near one of these residues, it can cause a change in the fluorescence signal, either quenching it or enhancing it. By titrating the protein with increasing concentrations of the compound, one can determine the binding affinity and stoichiometry of the interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary structure of proteins (e.g., alpha-helices and beta-sheets). If the binding of this compound to a protein induces a conformational change, this will be reflected in the CD spectrum. This can provide evidence that the compound's activity is mediated by altering the structure and function of a target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can provide detailed atomic-level information about molecular interactions. By labeling either the compound or the target protein with stable isotopes (e.g., ¹³C, ¹⁵N), it is possible to identify the specific atoms involved in the binding interface. NMR can also be used to determine the three-dimensional structure of the compound-protein complex, providing the ultimate level of detail for understanding the molecular interaction.

These advanced spectroscopic methods, often used in combination, provide a powerful toolkit for characterizing the direct molecular interactions that underpin the biological activity of this compound, thereby offering a detailed mechanistic understanding.

Future Research Directions and Emerging Areas for 1 Tert Butyl 3 2 Chloroethyl Urea

Unexplored Synthetic Pathways and Methodological Enhancements

The synthesis of unsymmetrical ureas like 1-Tert-butyl-3-(2-chloroethyl)urea has traditionally relied on methods that can involve hazardous reagents such as phosgene (B1210022). nih.gov Future research will likely focus on developing safer, more efficient, and environmentally benign synthetic routes.

Key areas for exploration include:

Phosgene-Free Carbonylation: The use of phosgene alternatives, such as triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), or diethyl carbonate, presents a safer approach to introducing the carbonyl group. nih.gov These methods avoid the high toxicity associated with phosgene and are more suitable for larger-scale and industrial synthesis. nih.gov

Catalytic Approaches: Modern organic synthesis is increasingly moving towards catalyst-mediated reactions. The development of methods using hypervalent iodine reagents, such as PhI(OAc)₂, could enable the coupling of amides and amines under mild, metal-free conditions, providing a novel pathway to unsymmetrical ureas. mdpi.com

A comparative overview of potential synthetic enhancements is presented in Table 1.

Table 1: Potential Synthetic Methodologies for this compound

Method Reagents Potential Advantages Reference
Isocyanate Reaction tert-Butyl isocyanate + 2-chloroethylamine (B1212225) Direct, two-component reaction. General Knowledge
Phosgene-Free Carbonylation 2-chloroethylamine + 1,1'-Carbonyldiimidazole (CDI) Avoids highly toxic phosgene, safer for large-scale synthesis. nih.gov

Advanced Computational Approaches for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the laboratory. For this compound, in silico studies could provide crucial insights into its potential as a bioactive agent.

Molecular Docking Simulations: The chloroethyl group suggests that this compound could act as an alkylating agent. nih.govoncohemakey.comdrugs.com Molecular docking could be used to simulate its interaction with various biological targets, such as the DNA guanine (B1146940) base or specific amino acid residues in enzymes like beta-tubulin. drugs.comnih.gov This could help identify its most likely cellular partners and predict its mechanism of action.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound are critical for its development as a therapeutic agent. nih.gov Computational models can predict these properties based on the structure of this compound, guiding its potential optimization and flagging possible liabilities early in the research process. nih.gov

Quantum Mechanics Calculations: These calculations can be used to understand the electronic structure of the molecule, predict its reactivity, and elucidate the mechanism of its potential alkylating reactions, such as whether it proceeds via an SN1 or SN2 pathway. nih.govrsc.org

Table 2: Potential Computational Analyses for this compound

Computational Method Research Question Potential Insights Reference
Molecular Docking What are the likely biological targets? Identification of binding sites in proteins (e.g., tubulin) or DNA. nih.govnih.gov
ADMET Simulation Is the compound drug-like? Prediction of bioavailability, blood-brain barrier permeability, and toxicity. nih.gov

Novel Applications in Chemical Biology and Materials Science

The unique combination of a reactive alkylating group and a hydrogen-bonding urea (B33335) moiety opens up possibilities for novel applications beyond traditional pharmacology.

Chemical Biology Probes: As a potential alkylating agent, this compound could be developed into a chemical probe to study biological pathways. Research on related N-aryl-N'-(2-chloroethyl)ureas has shown that they can act as antimitotic agents by selectively alkylating β-tubulin, rather than DNA. nih.gov This suggests that this compound could be investigated for similar, or other, protein-specific alkylating activities, making it a tool to interrogate protein function.

Supramolecular Materials: The urea functional group is an excellent hydrogen bond donor and acceptor, making it an ideal building block for supramolecular chemistry. researchgate.net Urea derivatives have been used to create functional materials such as supramolecular gels and polymers. researchgate.net Future research could explore the self-assembly properties of this compound to form novel hydrogels or organogels, with potential applications in drug delivery or tissue engineering.

Integration with High-Throughput Screening for Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. wikipedia.orgbmglabtech.com Integrating this compound into HTS campaigns could rapidly uncover new biological functions.

Library Inclusion: The compound could be included in chemical libraries screened against a wide array of biological targets, such as enzymes, receptors, and whole cells. bmglabtech.comnih.gov This unbiased approach could identify unexpected "hits" that can serve as starting points for new research projects. bmglabtech.com

Toxicological Profiling: HTS can be used for early-stage toxicological assessment. nih.gov Screening the compound against a panel of cell lines can quickly provide data on its cytotoxicity and help to build a structure-activity relationship profile, especially when compared with other urea derivatives.

Challenges and Opportunities in Chemical Research

The path forward for research on this compound is not without its hurdles, but each challenge presents a corresponding opportunity.

Challenge: Potential Toxicity: As a chloroethyl-containing compound, it is a potential alkylating agent, a class of compounds known for cytotoxicity and mutagenicity. oncohemakey.comdrugs.comresearchgate.net This presents a significant challenge for its development in applications requiring biocompatibility.

Opportunity: Targeted Action: The toxicity of alkylating agents can be harnessed for therapeutic benefit, as seen in cancer chemotherapy. nih.govdrugs.com The opportunity lies in exploring whether the specific structure of this compound allows for selective action against cancer cells or other disease-relevant targets, potentially through mechanisms like the alkylation of specific proteins. nih.gov

Challenge: Lack of Foundational Research: There is a scarcity of published data specifically on this compound, meaning researchers must start from a foundational level of characterization.

Opportunity: Blue-Sky Exploration: The absence of extensive prior art means the field is wide open for discovery. Researchers have the opportunity to define the fundamental chemistry, biology, and material properties of this compound and carve out entirely new areas of application. From exploring its potential in creating novel atropisomers to its use in functional materials, the opportunities are broad. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-butyl-3-(2-chloroethyl)urea, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The synthesis of chloroethylurea derivatives often involves coupling tert-butyl isocyanate with 2-chloroethylamine under controlled conditions. Evidence from structurally similar compounds (e.g., cis-1-(3-tert-butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea) suggests using anhydrous solvents like dichloromethane or tetrahydrofuran at 0–5°C to suppress side reactions. Monitoring via TLC or HPLC is critical to track intermediate formation. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to amine) and slow reagent addition can improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.3 ppm for 9H) and chloroethyl moiety (δ 3.6–3.8 ppm for CH2Cl).
  • HPLC : Employ a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 40:60) to assess purity (>98% recommended for biological assays).
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]+ at m/z 219.1 (calculated for C7H15ClN2O).
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing.
  • Storage : Store in airtight containers at -20°C, away from moisture and oxidizing agents.
  • Toxicity Mitigation : Evidence from related chloroethylureas indicates potential mutagenicity (Ames test positive at 50 µg/plate) and carcinogenicity (rat TDLo: 656 mg/kg). Avoid inhalation and skin contact; dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers investigate the alkylating activity of this compound in biological systems?

  • Methodological Answer : Design experiments to assess DNA alkylation:

  • In Vitro Assays : Incubate the compound with plasmid DNA (e.g., pBR322) and analyze strand breaks via gel electrophoresis.
  • Cell-Based Studies : Treat human cell lines (e.g., HEK293) and quantify DNA adducts using LC-MS/MS. Compare results to positive controls like chlorambucil.
  • Mechanistic Probes : Use scavengers like glutathione to evaluate reactive intermediate formation. Evidence from nitrosochloroethylureas suggests the chloroethyl group generates carbonium ions, enabling cross-linking .

Q. What strategies can resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct parallel in vitro (e.g., micronucleus assay) and in vivo (rodent 28-day toxicity study) experiments to identify threshold effects.
  • Metabolite Profiling : Use liver microsomes or hepatocytes to identify detoxification pathways (e.g., cytochrome P450-mediated oxidation).
  • Species-Specific Sensitivity : Compare metabolic rates across models; evidence shows rodents may metabolize chloroethyl derivatives faster than primates, altering toxicity profiles .

Q. How can the structural features of this compound be leveraged to design derivatives with enhanced kinase inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the tert-butyl group to bulkier substituents (e.g., adamantyl) to enhance binding to hydrophobic kinase pockets. Replace the chloroethyl group with fluorinated analogs to improve metabolic stability.
  • Kinase Assays : Screen derivatives against FGFR or EGFR kinases using ADP-Glo™ assays. PD-173074 (a tert-butyl urea derivative) shows FGFR3 inhibition (IC50 = 25 nM), providing a template for optimization .

Q. What analytical methods are suitable for detecting degradation products of this compound under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 40°C.
  • LC-HRMS : Identify degradation products like tert-butylamine or ethylene chlorohydrin. Use a Q-TOF mass spectrometer for accurate mass determination.
  • Stability Indicating Methods : Develop a gradient HPLC method (pH 7.4 phosphate buffer/acetonitrile) to resolve parent and degradants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.